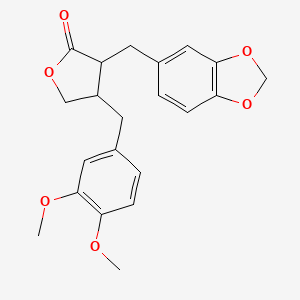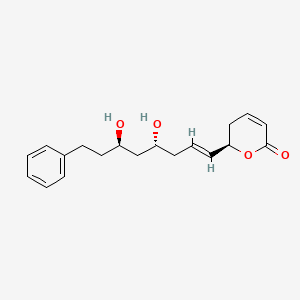
4-(羟甲基)苯甲腈
概述
描述
4-(Hydroxymethyl)benzonitrile is an aromatic compound . It is functionally related to a benzyl alcohol .
Synthesis Analysis
4-(Hydroxymethyl)benzonitrile can be synthesized via a hydrosilylation reaction in the presence of an Fe complex Bu 4 N [Fe (CO) 3 (NO)] as a catalyst . It can also be prepared from 4-(aminomethyl) benzyl alcohol .Molecular Structure Analysis
The molecular formula of 4-(Hydroxymethyl)benzonitrile is C8H7NO . The InChI string is InChI=1S/C8H7NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,6H2 . The Canonical SMILES string is C1=CC(=CC=C1CO)C#N .Physical And Chemical Properties Analysis
The molecular weight of 4-(Hydroxymethyl)benzonitrile is 133.15 g/mol . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the sources .科学研究应用
Organic Synthesis
4-(Hydroxymethyl)benzonitrile: is a versatile intermediate in organic synthesis. It can be used to synthesize p-((vinyloxy)methyl)benzonitrile (VOMBN) , which is a precursor for various organic compounds . The compound’s ability to undergo hydrosilylation reactions in the presence of an iron complex catalyst (Bu₄N[Fe(CO)₃(NO)]) makes it valuable for constructing complex molecules .
Environmental Chemistry
The compound can be studied for its environmental fate and behavior. Understanding its degradation pathways and by-products is crucial for assessing its environmental impact and for the development of remediation strategies.
Each application mentioned above requires a detailed experimental approach, including the synthesis of 4-(Hydroxymethyl)benzonitrile, its subsequent chemical modifications, and the evaluation of its properties in the context of the intended application. The results from these experiments can lead to new insights and advancements in each respective field.
For further details on the synthesis and properties of 4-(Hydroxymethyl)benzonitrile , you can refer to the provided source .
安全和危害
4-(Hydroxymethyl)benzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and ensuring adequate ventilation .
作用机制
Target of Action
4-(Hydroxymethyl)benzonitrile is a small molecule with the molecular formula HOCH2C6H4CN It’s known that small molecules like this can interact with various proteins and enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
It’s known that small molecules can interact with their targets in several ways, such as binding to active sites or allosteric sites, leading to activation, inhibition, or modulation of the target’s function .
Biochemical Pathways
They can alter signal transduction pathways, metabolic pathways, or gene expression pathways, leading to changes in cellular function .
Pharmacokinetics
Factors such as the compound’s size, polarity, and solubility can influence its adme properties and thus its bioavailability .
Result of Action
Depending on its targets and mode of action, this compound could potentially alter cellular functions, leading to changes in cell growth, differentiation, or survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Hydroxymethyl)benzonitrile. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
属性
IUPAC Name |
4-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAASLEJRGFPHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236331 | |
| Record name | p-Cyanobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)benzonitrile | |
CAS RN |
874-89-5 | |
| Record name | p-Cyanobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cyanobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



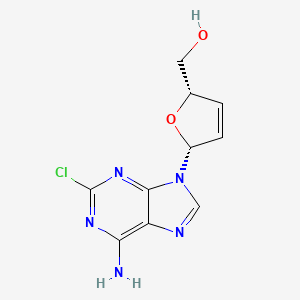

![(9S)-7-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1214462.png)
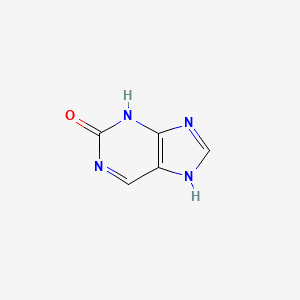

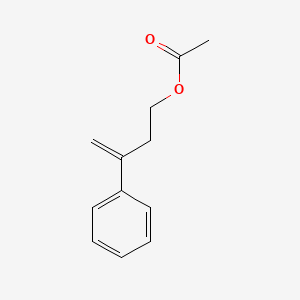
![(5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol](/img/structure/B1214470.png)
![6-(4-heptylphenyl)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]furo[2,3-d]pyrimidin-2-one](/img/structure/B1214472.png)
